molecular formula C16H25ClN2O B8035366 (4-Isopropylphenyl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride

(4-Isopropylphenyl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride

Cat. No.: B8035366
M. Wt: 296.83 g/mol
InChI Key: INLJQSGCDXGFJT-UHFFFAOYSA-N
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Description

(4-Isopropylphenyl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an isopropylphenyl group and a methylamino group attached to a piperidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropylphenyl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride typically involves the reaction of 4-isopropylbenzoyl chloride with 4-(methylamino)piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Isopropylbenzoyl chloride+4-(methylamino)piperidine(4-Isopropylphenyl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride\text{4-Isopropylbenzoyl chloride} + \text{4-(methylamino)piperidine} \rightarrow \text{this compound} 4-Isopropylbenzoyl chloride+4-(methylamino)piperidine→(4-Isopropylphenyl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropylphenyl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(4-Isopropylphenyl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Isopropylphenyl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Piperine: An alkaloid found in black pepper with various biological activities.

    Methylphenidate: A stimulant medication used to treat ADHD, containing a piperidine ring.

Uniqueness

(4-Isopropylphenyl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride is unique due to its specific substitution pattern and the presence of both isopropylphenyl and methylamino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

[4-(methylamino)piperidin-1-yl]-(4-propan-2-ylphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O.ClH/c1-12(2)13-4-6-14(7-5-13)16(19)18-10-8-15(17-3)9-11-18;/h4-7,12,15,17H,8-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLJQSGCDXGFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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